Lauroyl alanine

Catalog No.
S532583
CAS No.
52558-74-4
M.F
C15H29NO3
M. Wt
271.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauroyl alanine

CAS Number

52558-74-4

Product Name

Lauroyl alanine

IUPAC Name

(2S)-2-(dodecanoylamino)propanoic acid

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1

InChI Key

UYTOHYBIBPDOKX-ZDUSSCGKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Lauroyl alanine; Lauroylalanine; Aminiosurfact LA; N-Lauroyl-L-alanine;

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O

The exact mass of the compound N-Lauroyl-L-alanine is 271.2147 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Lauroylalanine (CAS 52558-74-4) is a premium anionic N-acyl amino acid surfactant synthesized via the condensation of lauric acid and L-alanine. In industrial and cosmetic procurement, it is highly valued for its exceptional biocompatibility, rapid biodegradability, and robust resistance to hard water. Unlike conventional petrochemical-based surfactants, N-Lauroylalanine spontaneously self-assembles to form stable liquid crystal networks when combined with co-surfactants, enabling the formulation of soft, extrudable pastes and thickened gels. Its unique structural balance between a hydrophobic dodecanoyl chain and a hydrophilic chiral amino acid headgroup provides excellent surface tension reduction while maintaining an ultra-mild profile suitable for sensitive skin and advanced biomedical applications[1].

Substituting N-Lauroylalanine with standard anionic surfactants like Sodium Lauryl Sulfate (SLS) or closely related amino acid analogs compromises both formulation stability and mildness. SLS induces severe stratum corneum protein denaturation, disqualifying it from sensitive-skin applications. While N-lauroylsarcosine is a milder in-class alternative, its N-methylated structure eliminates the amide proton, preventing the formation of the dense intermolecular hydrogen-bonded networks required for stable liquid crystal gel formation. Conversely, substituting with N-lauroylglycine introduces a higher Krafft point due to the lack of the sterically disruptive alpha-methyl group, leading to unwanted crystallization, hardening, or phase separation of liquid formulations during cold-temperature storage [1].

Alpha-Methyl Steric Disruption for Enhanced Low-Temperature Solubility

The presence of an alpha-methyl group on the alanine headgroup of N-Lauroylalanine sterically disrupts the highly ordered crystalline packing typically observed in unsubstituted analogs like N-lauroylglycine. This structural modification significantly lowers the Krafft point, preventing the surfactant from crystallizing or hardening at low temperatures. Consequently, formulations utilizing Lauroyl alanine maintain a stable, extrudable liquid crystal phase during cold storage, whereas glycine-based analogs are prone to phase separation or severe viscosity spikes[1].

Evidence DimensionLow-temperature phase behavior and Krafft point
Target Compound DataN-Lauroylalanine (Maintains soft, extrudable liquid crystal phase at low temperatures)
Comparator Or BaselineN-Lauroylglycine (Higher Krafft point, prone to low-temperature crystallization)
Quantified DifferenceSignificant reduction in Krafft point, enabling stable viscosity and phase homogeneity at temperatures where glycinates precipitate.
ConditionsCold storage formulation stability testing (e.g., 4°C to 10°C).

Ensures that liquid cleansers and emulsions do not solidify or separate during winter shipping or cold storage, reducing product failure rates.

Amide Hydrogen Bonding for Superior Interfacial Packing

Unlike N-lauroylsarcosine, which possesses an N-methyl group that eliminates amide hydrogen bonding, N-lauroylalanine retains its amide proton. This allows it to form a robust intermolecular hydrogen-bonded network at the air/water interface. This tight interfacial packing translates to superior foam stability and the ability to form resilient liquid crystal gel networks, which are critical for stabilizing soft pastes and emulsions without relying heavily on synthetic polymeric thickeners[1].

Evidence DimensionInterfacial molecular packing and network formation
Target Compound DataN-Lauroylalanine (Forms intermolecular H-bonds, tight interfacial packing)
Comparator Or BaselineN-Lauroylsarcosine (Lacks amide H-bond donor, less tight packing)
Quantified DifferenceEnhanced foam half-life and superior liquid crystal gel stabilization due to the presence of the amide hydrogen bond network.
ConditionsAir/water interface tensiometry and foam stability assays.

Allows formulators to achieve stable, creamy foams and structured gel networks without requiring additional synthetic thickeners or stabilizers.

Biocompatibility and Reduced Protein Denaturation

Conventional anionic surfactants like Sodium Lauryl Sulfate (SLS) are notorious for deeply penetrating the stratum corneum and denaturing epidermal proteins. N-Lauroylalanine, due to its biomimetic amino acid headgroup and larger molecular footprint, exhibits dramatically lower cytotoxicity and protein denaturation potential. It provides comparable critical micelle concentration (CMC) and cleansing efficacy to SLS but with an HC50 (hemolytic concentration) that is orders of magnitude higher, making it an essential precursor for hypoallergenic and infant-care formulations[1].

Evidence DimensionCellular toxicity (HC50) and protein denaturation
Target Compound DataN-Lauroylalanine (HC50 > 1000 µg/mL, minimal protein disruption)
Comparator Or BaselineSodium Lauryl Sulfate (HC50 < 50 µg/mL, high protein denaturation)
Quantified Difference>20-fold higher concentration required to induce 50% hemolysis, indicating vastly superior mildness.
ConditionsIn vitro erythrocyte hemolysis assay and zein protein dissolution test.

Provides a quantifiable safety margin for sensitive-skin and pediatric formulations, allowing for high-performance cleansing without barrier damage.

Hypoallergenic Pediatric and Sensitive-Skin Cleansers

Leveraging its exceptionally high HC50 and low protein denaturation relative to SLS, N-Lauroylalanine is the primary surfactant choice for infant washes and dermatological cleansers where epidermal barrier preservation is paramount [1].

Liquid Crystal Emulsions and Soft Pastes

Utilizing its retained amide proton for intermolecular hydrogen-bonding, this compound is procured to structure liquid crystal gels in premium cosmetic bases, providing a self-thickening mechanism that resists temperature fluctuations better than sarcosinate analogs [2].

Cold-Weather Stable Personal Care Formulations

Because of its sterically lowered Krafft point compared to glycinates, N-Lauroylalanine is strictly specified for body washes and shampoos that must remain fluid, transparent, and easily extrudable during cold-chain transport and winter storage [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

271.21474379 Da

Monoisotopic Mass

271.21474379 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

28C647HPX6

Wikipedia

Lauroyl alanine

Dates

Last modified: 08-15-2023
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6: Six DA, Carty SM, Guan Z, Raetz CR. Purification and mutagenesis of LpxL, the lauroyltransferase of Escherichia coli lipid A biosynthesis. Biochemistry. 2008 Aug 19;47(33):8623-37. doi: 10.1021/bi800873n. Epub 2008 Jul 26. PubMed PMID: 18656959; PubMed Central PMCID: PMC2664092.
7: Bhattacharya S, Pal A. Physical gelation of binary mixtures of hydrocarbons mediated by n-lauroyl-L-alanine and characterization of their thermal and mechanical properties. J Phys Chem B. 2008 Apr 24;112(16):4918-27. doi: 10.1021/jp7104715. Epub 2008 Mar 29. PubMed PMID: 18373372.
8: Couffin-Hoarau AC, Motulsky A, Delmas P, Leroux JC. In situ-forming pharmaceutical organogels based on the self-assembly of L-alanine derivatives. Pharm Res. 2004 Mar;21(3):454-7. PubMed PMID: 15070096.
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12: Fecycz IT, Campbell JN. Mechanisms of activation and secretion of a cell-associated precursor of an exocellular protease of Pseudomonas aeruginosa 34362A. Eur J Biochem. 1985 Jan 2;146(1):35-42. PubMed PMID: 3917921.
13: Zaĭtsev AN, Rogozhin SV, Shatrov GN, Davidovich IuA, Rakhmanina NL. [Toxicological characteristics of disodium salt of N-lauroyl-L-glutamic acid--a surface-active agent used in the food processing industry]. Vopr Pitan. 1984 Jul-Aug;(4):58-60. Russian. PubMed PMID: 6485298.
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